methyl {2-methoxy-4-[(E)-(3-{2-[(4-methylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-6-(prop-2-en-1-yl)phenoxy}acetate
Description
METHYL 2-[2-ALLYL-4-({2,4-DIOXO-3-[2-OXO-2-(4-TOLUIDINO)ETHYL]-1,3-THIAZOLAN-5-YLIDEN}METHYL)-6-METHOXYPHENOXY]ACETATE is a complex organic compound with a unique structure that includes multiple functional groups such as allyl, methoxy, and thiazolidine rings
Properties
Molecular Formula |
C26H26N2O7S |
|---|---|
Molecular Weight |
510.6 g/mol |
IUPAC Name |
methyl 2-[2-methoxy-4-[(E)-[3-[2-(4-methylanilino)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]-6-prop-2-enylphenoxy]acetate |
InChI |
InChI=1S/C26H26N2O7S/c1-5-6-18-11-17(12-20(33-3)24(18)35-15-23(30)34-4)13-21-25(31)28(26(32)36-21)14-22(29)27-19-9-7-16(2)8-10-19/h5,7-13H,1,6,14-15H2,2-4H3,(H,27,29)/b21-13+ |
InChI Key |
KKXRTSHPYKIKGK-FYJGNVAPSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)NC(=O)CN2C(=O)/C(=C\C3=CC(=C(C(=C3)OC)OCC(=O)OC)CC=C)/SC2=O |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CN2C(=O)C(=CC3=CC(=C(C(=C3)OC)OCC(=O)OC)CC=C)SC2=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-[2-ALLYL-4-({2,4-DIOXO-3-[2-OXO-2-(4-TOLUIDINO)ETHYL]-1,3-THIAZOLAN-5-YLIDEN}METHYL)-6-METHOXYPHENOXY]ACETATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the thiazolidine ring: This can be achieved by reacting a suitable amine with a thioamide under acidic conditions.
Introduction of the allyl group: This step involves the allylation of the intermediate compound using allyl bromide in the presence of a base such as potassium carbonate.
Methoxylation: The methoxy group is introduced via methylation using methyl iodide and a base.
Final esterification: The final step involves esterification of the intermediate with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
METHYL 2-[2-ALLYL-4-({2,4-DIOXO-3-[2-OXO-2-(4-TOLUIDINO)ETHYL]-1,3-THIAZOLAN-5-YLIDEN}METHYL)-6-METHOXYPHENOXY]ACETATE can undergo various types of chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as sodium borohydride.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and m-chloroperbenzoic acid.
Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: Epoxides, aldehydes, or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: It can be used as a building block for the synthesis of novel pharmaceuticals with potential therapeutic effects.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties, such as polymers or coatings.
Biological Studies: It can be used in studies to understand its interactions with biological molecules and its potential as a drug candidate.
Mechanism of Action
The mechanism of action of METHYL 2-[2-ALLYL-4-({2,4-DIOXO-3-[2-OXO-2-(4-TOLUIDINO)ETHYL]-1,3-THIAZOLAN-5-YLIDEN}METHYL)-6-METHOXYPHENOXY]ACETATE involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes or receptors, potentially inhibiting or activating their functions. The exact pathways and targets would depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
METHYL 2-[2-ALLYL-4-({2,4-DIOXO-3-[2-OXO-2-(4-TOLUIDINO)ETHYL]-1,3-THIAZOLAN-5-YLIDEN}METHYL)-6-HYDROXYPHENOXY]ACETATE: Similar structure but with a hydroxyl group instead of a methoxy group.
METHYL 2-[2-ALLYL-4-({2,4-DIOXO-3-[2-OXO-2-(4-TOLUIDINO)ETHYL]-1,3-THIAZOLAN-5-YLIDEN}METHYL)-6-ETHOXYPHENOXY]ACETATE: Similar structure but with an ethoxy group instead of a methoxy group.
Uniqueness
The uniqueness of METHYL 2-[2-ALLYL-4-({2,4-DIOXO-3-[2-OXO-2-(4-TOLUIDINO)ETHYL]-1,3-THIAZOLAN-5-YLIDEN}METHYL)-6-METHOXYPHENOXY]ACETATE lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for further research and development in various scientific fields.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
